Acetato de Isopropilo-d10

Descripción general

Descripción

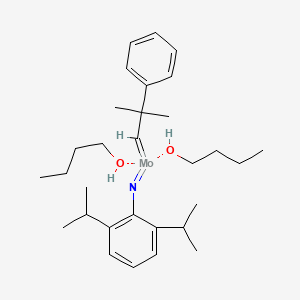

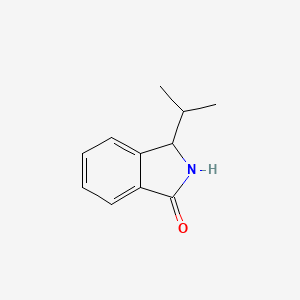

Isopropyl Acetate-d10 is a deuterated form of isopropyl acetate, where ten hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. The molecular formula of Isopropyl Acetate-d10 is C5D10O2, and it has a molecular weight of approximately 112.19 g/mol .

Aplicaciones Científicas De Investigación

Isopropyl Acetate-d10 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in Isopropyl Acetate-d10 provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and solvent for NMR studies.

Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.

Chemical Kinetics Studies: The presence of deuterium allows for the study of kinetic isotope effects, providing insights into reaction mechanisms.

Environmental Studies: Used as a tracer to study the environmental fate and transport of organic compounds.

Mecanismo De Acción

Target of Action

Isopropyl Acetate-d10 is the isotope labelled analog of Isopropyl Acetate . Isopropyl Acetate is a widely used chemical solvent in organic and industrial syntheses . It doesn’t have a specific biological target, but it interacts with various substances due to its solvent properties .

Mode of Action

As a solvent, Isopropyl Acetate-d10 interacts with its targets by dissolving or diluting them. It can dissolve substances like cellulose, plastics, oil, and fats . This interaction results in changes in the physical state or concentration of the target substances .

Biochemical Pathways

Isopropyl Acetate-d10 doesn’t directly participate in any biochemical pathways. Its parent compound, isopropyl acetate, is involved in reactions with radicals, which are fundamental initiating reactions in combustion kinetic models . These reactions are part of larger chemical processes, such as the production of biofuels .

Pharmacokinetics

It’s known that isopropyl acetate can be absorbed into the organism and hydrolyzed to the corresponding alcohols and acetic acid . These products can then enter intermediary metabolism . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isopropyl Acetate-d10 would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The primary result of Isopropyl Acetate-d10’s action is the dissolution or dilution of target substances. This can facilitate various industrial processes, such as the production of plastics and other materials . In a biological context, the hydrolysis of Isopropyl Acetate can lead to the production of acetic acid and isopropanol .

Action Environment

The action of Isopropyl Acetate-d10 can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure . Additionally, it decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It also reacts violently with oxidizing materials and attacks many plastics .

Análisis Bioquímico

Biochemical Properties

Isopropyl Acetate-d10, like its parent compound Isopropyl Acetate, is likely to participate in esterification reactions

Cellular Effects

Isopropyl Acetate, its parent compound, is known to be a solvent for cellulose, plastics, oil, and fats . It’s plausible that Isopropyl Acetate-d10 may have similar effects, potentially influencing cell function by interacting with cellular lipids or other hydrophobic molecules.

Molecular Mechanism

Given its structural similarity to Isopropyl Acetate, it may share some of its properties, such as its ability to act as a solvent

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Isopropyl Acetate-d10 in laboratory settings. Isopropyl Acetate is known to decompose slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It’s possible that Isopropyl Acetate-d10 may exhibit similar stability and degradation characteristics.

Metabolic Pathways

Isopropyl Acetate is known to decompose into acetic acid and isopropanol , suggesting it may be involved in metabolic pathways related to these compounds.

Subcellular Localization

Given its solvency properties, it may be found in lipid-rich areas of the cell, such as the cell membrane

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl Acetate-d10 is synthesized through the esterification of deuterated isopropanol (isopropanol-d8) with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

CD3CDOD + CH3COOH → CD3CDOOCCH3 + H2O

Industrial Production Methods: In an industrial setting, the production of Isopropyl Acetate-d10 follows a similar esterification process but on a larger scale. The reaction is conducted in a reactor where deuterated isopropanol and acetic acid are continuously fed, and the resultant ester is separated by distillation. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl Acetate-d10 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, Isopropyl Acetate-d10 can hydrolyze to form deuterated isopropanol and acetic acid.

Oxidation: Oxidizing agents can convert Isopropyl Acetate-d10 into corresponding oxidation products, such as deuterated acetone and acetic acid.

Reduction: Reduction reactions can convert Isopropyl Acetate-d10 back to deuterated isopropanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Hydrolysis: Deuterated isopropanol and acetic acid.

Oxidation: Deuterated acetone and acetic acid.

Reduction: Deuterated isopropanol.

Comparación Con Compuestos Similares

Ethyl Acetate-d8: Another deuterated ester used in NMR spectroscopy.

Methyl Acetate-d6: A deuterated form of methyl acetate, also used in NMR studies.

Acetone-d6: A deuterated solvent commonly used in NMR spectroscopy.

Uniqueness of Isopropyl Acetate-d10: Isopropyl Acetate-d10 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy. Its molecular structure allows for the study of various chemical reactions and interactions without interference from proton signals. Additionally, its use in the synthesis of deuterated drugs highlights its importance in pharmaceutical research .

Propiedades

Número CAS |

1398065-53-6 |

|---|---|

Fórmula molecular |

C5H10O2 |

Peso molecular |

112.194 |

Nombre IUPAC |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |

Clave InChI |

JMMWKPVZQRWMSS-LSURFNHSSA-N |

SMILES |

CC(C)OC(=O)C |

Sinónimos |

Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

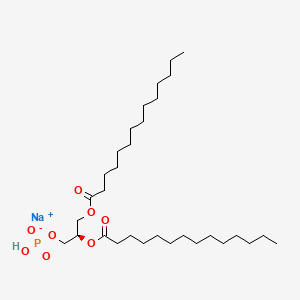

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)

![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)